2-(Pyridin-4-ylmethoxy)phenylboronic acid
Overview
Description
2-(Pyridin-4-ylmethoxy)phenylboronic acid is an organoboron compound with the molecular formula C12H12BNO3 It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyridin-4-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-ylmethoxy)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes:
Reactants: An aryl halide (e.g., 2-bromo-4-methoxypyridine) and phenylboronic acid.
Catalyst: Palladium(II) acetate (Pd(OAc)2) or other palladium catalysts.
Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
Solvent: A mixture of water and an organic solvent like toluene or ethanol.
Conditions: The reaction is typically carried out under reflux conditions with continuous stirring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-4-ylmethoxy)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields phenols, while reduction with sodium borohydride produces alcohols .
Scientific Research Applications
2-(Pyridin-4-ylmethoxy)phenylboronic acid has a wide range of applications in scientific research:
Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-ylmethoxy)phenylboronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The compound’s ability to participate in cross-coupling reactions also allows it to modify and functionalize other molecules, thereby influencing their biological activity .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the pyridin-4-ylmethoxy group, making it less versatile in certain synthetic applications.
4-Methoxyphenylboronic acid: Similar structure but with a methoxy group instead of the pyridin-4-ylmethoxy group, affecting its reactivity and applications.
2-(Pyridin-3-ylmethoxy)phenylboronic acid: Similar but with the pyridinyl group in a different position, leading to different chemical properties and reactivity.
Uniqueness: 2-(Pyridin-4-ylmethoxy)phenylboronic acid is unique due to the presence of both the boronic acid and pyridin-4-ylmethoxy groups, which confer distinct reactivity and versatility in synthetic and biological applications. Its ability to participate in a wide range of chemical reactions and its potential in medicinal chemistry make it a valuable compound in research and industry .
Properties
IUPAC Name |
[2-(pyridin-4-ylmethoxy)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c15-13(16)11-3-1-2-4-12(11)17-9-10-5-7-14-8-6-10/h1-8,15-16H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRAOKJLIHHQJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=NC=C2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655546 | |
Record name | {2-[(Pyridin-4-yl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-49-3 | |
Record name | B-[2-(4-Pyridinylmethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Pyridin-4-yl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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